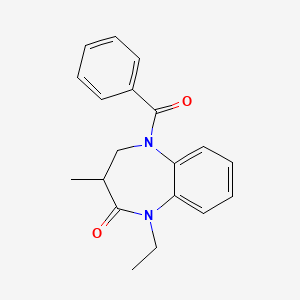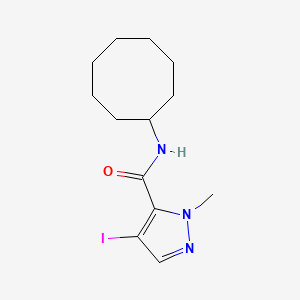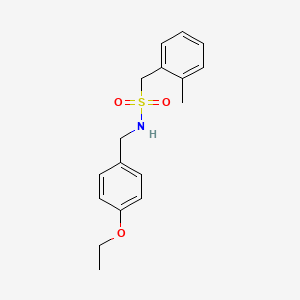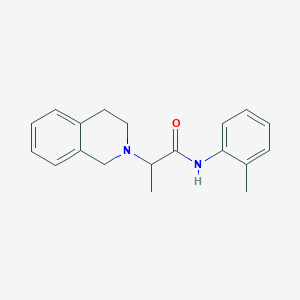
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methyl-5-nitrophenyl)benzamide
Beschreibung
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex reactions, including cyclization and nitration processes. For instance, heterocyclic derivatives like 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones have been synthesized through a tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides using nitrogen dioxide as the nitro source and oxidant, highlighting the innovative approaches in synthesizing such compounds under metal-free conditions (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of related isoquinoline compounds showcases interesting conformational features. For example, certain compounds exhibit a U-shaped spatial conformation due to the presence of a methylene group between the isoquinoline and adjacent moieties, facilitating intermolecular interactions like slipped π–π and point-to-face C—H⋯π interactions, which are crucial for understanding the compound's reactivity and interaction with other molecules (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, including addition reactions with nitrogen dioxide to construct nitromethylated compounds. These reactions are indicative of the compound's reactivity, especially in forming heterocyclic derivatives with potential bioactivity (Li et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are essential for their practical applications in synthesis and material science. The crystal packing features of related compounds, such as intermolecular N—H⋯O interactions, play a significant role in determining their physical characteristics and stability (Bortoluzzi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for understanding the compound's behavior in chemical syntheses and potential applications in designing new molecules with desired functions. The ability to undergo tandem reactions, as seen in the synthesis of nitromethylated isoquinolinediones, underscores the versatile chemical properties of these compounds (Li et al., 2017).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-6-11-22(27(29)30)14-23(17)25-24(28)20-9-7-18(8-10-20)15-26-13-12-19-4-2-3-5-21(19)16-26/h2-11,14H,12-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSFVMWBQKWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4643186.png)

![N-(2,3-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4643208.png)
![6-cyclopropyl-1-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643211.png)

![2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4643220.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4643227.png)
![N-[4-(acetylamino)-3-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4643233.png)
![2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4643239.png)

![4-[N-(4-chlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-furoate](/img/structure/B4643260.png)
